Glutaric anhydride

Descripción

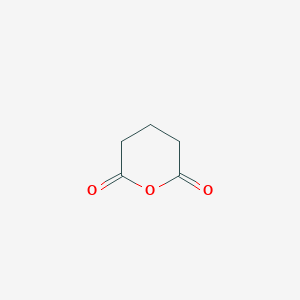

Structure

3D Structure

Propiedades

IUPAC Name |

oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNPISTIUFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044362 | |

| Record name | Glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white flakes or crystals; [Alfa Aesar MSDS] | |

| Record name | Glutaric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-55-4 | |

| Record name | Glutaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUTARIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OFI15S80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Glutaric Anhydride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride, a cyclic dicarboxylic anhydride, serves as a versatile building block in organic synthesis.[1][2][3][4] Its utility spans the production of pharmaceuticals, polymers, resins, and corrosion inhibitors.[2][3][5][6] This technical guide provides a comprehensive overview of its chemical properties, structure, and key reactions, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is systematically named oxane-2,6-dione or pentanedioic anhydride.[7][8] It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with two carbonyl groups at positions 2 and 6.[1][2] This structure is functionally related to glutaric acid.[2]

Below is a diagram representing the chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 108-55-4[9][10][11] |

| EC Number | 203-593-6[10][11][12] |

| Molecular Formula | C₅H₆O₃[6][10][13] |

| Molecular Weight | 114.10 g/mol [10][13] |

| InChI | 1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2[12][14] |

| InChIKey | VANNPISTIUFMLH-UHFFFAOYSA-N[12][14][15] |

| SMILES | O=C1CCCC(=O)O1[12][15] |

| Synonyms | Pentanedioic anhydride, Dihydropyran-2,6-dione, Glutaric acid anhydride[7][8][12][16] |

Physical and Chemical Properties

This compound is a white to off-white crystalline solid or powder.[6][10] It is sensitive to moisture and will hydrolyze in the presence of water.[5][10][11]

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 50-57 °C[5][6][10][14] |

| Boiling Point | 290-291 °C at 1013 hPa[5][6][9] |

| 150 °C at 10 mmHg[2][10][12] | |

| Density | 1.24 g/cm³ at 60 °C[9][14] |

| 1.411 g/mL[5][10] | |

| Flash Point | 173-178 °C[5][6][14] |

| Autoignition Temperature | 320 °C[9][14] |

| Vapor Pressure | 0.05 hPa at 50 °C[14] |

Table 3: Solubility

| Solvent | Solubility |

|---|---|

| Water | Hydrolyzes[10] |

| Ether | Soluble[5][17] |

| Dimethyl sulfoxide (DMSO) | Soluble[5] |

| Methanol | Soluble[5] |

| Ethanol | Soluble[17] |

| Chloroform | Soluble[10][17] |

| Ethyl Acetate | Soluble[2][10] |

| Benzene | Soluble[17] |

| Toluene | Soluble[17] |

| Acetone | Soluble[17] |

| Tetrahydrofuran | Soluble[17] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is the dehydration of glutaric acid. This can be achieved by heating glutaric acid, often in the presence of a dehydrating agent such as acetic anhydride.[17][18]

Experimental Protocol: Synthesis of this compound from Glutaric Acid

-

Reactants: Glutaric acid and a dehydrating agent (e.g., acetic anhydride).

-

Procedure: The dicarboxylic acid is mixed and heated with the dehydrating agent.[17] For instance, glutaric acid can be heated gently to induce dehydration and the formation of the cyclic anhydride.[18] In a more robust laboratory preparation, the residue of a reaction mixture containing the diacid is treated with acetic anhydride and heated, for example, on a steam bath for one hour.[19]

-

Work-up: After the reaction, the excess dehydrating agent is typically removed by distillation.[20] The crude product can then be purified by distillation under reduced pressure.[19][20]

-

Purification: Recrystallization can be performed to obtain a purer product. For example, the anhydride can be dissolved in a hot solvent like ethyl acetate, followed by the addition of a less polar solvent such as hexane or petroleum ether to induce crystallization upon cooling.[20]

The following diagram illustrates the synthesis of this compound from glutaric acid.

Reactivity and Chemical Behavior

As a cyclic anhydride, this compound is a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions.[1][18] The two carbonyl groups are highly electrophilic, making the carbonyl carbons susceptible to attack by nucleophiles.[1]

Hydrolysis: this compound is sensitive to moisture and readily hydrolyzes to form glutaric acid.[10][11][18] This is often an undesirable side reaction, and measures should be taken to work in anhydrous conditions when the anhydride is the desired reagent.[18]

The diagram below shows the hydrolysis of this compound.

Reactions with Other Nucleophiles:

-

Alcohols: Reacts with alcohols to form esters.[18]

-

Amines: Reacts with amines to yield amides.[1]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, acids, and bases.[21]

Applications in Research and Development

The reactivity of this compound makes it a valuable intermediate in various synthetic applications:

-

Pharmaceuticals: It is used in the production of glutaric acid family pharmaceuticals.[2][5][6]

-

Polymers: this compound is a monomer used in the manufacture of polymers, such as modified unsaturated linear (epoxy) polyesters.[2][5][6] It is also used as a crosslinking agent in polymer chemistry.[1]

-

Other Applications: It serves as a raw material in the production of flavors, corrosion inhibitors, surfactants, and metal finishing compounds.[2][5][6]

Safety and Handling

This compound is classified as harmful and an irritant.[6][16]

Table 4: Hazard Information

| Hazard | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed or in contact with skin.[9][22] |

| Skin Irritation | Causes skin irritation.[9][22] |

| Eye Damage | Causes serious eye damage or irritation.[9][22] |

| Respiratory Irritation | Causes respiratory tract irritation.[6][16] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] In case of dust formation, use a dust mask.

-

Handling: Use with adequate ventilation and avoid generating dust.[16] Wash hands thoroughly after handling.[9][16]

-

Storage: Store in a cool, dry place in a tightly closed container.[16][21] It is moisture sensitive and should be protected from exposure to moist air or water.[5][10][21]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[16]

-

Skin Contact: Wash off immediately with plenty of soap and water.[9][21]

-

Ingestion: If swallowed, call a poison center or doctor.[9] Do not induce vomiting unless directed by medical personnel.[16]

This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. For more detailed information, consulting the referenced safety data sheets and scientific literature is recommended.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound CAS#: 108-55-4 [m.chemicalbook.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [bayvillechemical.net]

- 7. fishersci.com [fishersci.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cas 108-55-4,this compound | lookchem [lookchem.com]

- 11. This compound (flakes) - TRIGON Chemie [trigon-chemie.com]

- 12. This compound 95 108-55-4 [sigmaaldrich.com]

- 13. matrixscientific.com [matrixscientific.com]

- 14. This compound for synthesis | 108-55-4 [sigmaaldrich.com]

- 15. This compound [stenutz.eu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chembk.com [chembk.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of Glutaric Anhydride from Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of glutaric anhydride from its precursor, glutaric acid. The primary synthetic route involves the dehydration of glutaric acid, a process that can be achieved through various methodologies. This document details the most common and effective experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction workflow.

Introduction

This compound, a cyclic dicarboxylic anhydride, is a valuable reagent and building block in organic synthesis. Its utility is prominent in the production of polymers, resins, and notably, in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The conversion of glutaric acid to this compound is a fundamental transformation that involves the removal of a water molecule to form a stable five-membered ring. This guide will focus on the prevalent laboratory-scale methods for this conversion, primarily utilizing dehydrating agents such as acetic anhydride and acetyl chloride.

Reaction Mechanism and Workflow

The synthesis of this compound from glutaric acid is a dehydration reaction. The general mechanism involves the activation of one of the carboxylic acid groups, followed by an intramolecular nucleophilic attack by the second carboxylic acid group, leading to the cyclization and elimination of a water molecule.

A general experimental workflow for the synthesis and purification of this compound is depicted below.

Experimental Protocols

Method 1: Dehydration using Acetic Anhydride

This is a widely used and effective method for the synthesis of cyclic anhydrides.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place glutaric acid.

-

Add an excess of acetic anhydride (approximately 2-3 molar equivalents relative to glutaric acid).

-

Heat the mixture to reflux and maintain the reflux for 1-2 hours. The reaction can also be conducted by heating on a steam bath for a similar duration.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Assemble a distillation apparatus and remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure.[1]

-

Once the lower boiling point components have been removed, equip the apparatus for vacuum distillation.

-

Distill the remaining residue under reduced pressure to obtain pure this compound. The product will solidify upon cooling.

Method 2: Dehydration using Acetyl Chloride

Acetyl chloride is a more reactive dehydrating agent and can also be used for this transformation.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser (protected by a calcium chloride tube) and a dropping funnel, place glutaric acid.

-

Slowly add acetyl chloride (approximately 2.2 molar equivalents) to the glutaric acid with stirring. The reaction is likely to be exothermic.

-

After the addition is complete, gently heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

-

Allow the mixture to cool.

-

Remove the excess acetyl chloride and the acetic acid byproduct by distillation at atmospheric pressure.

-

Purify the resulting this compound by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the synthesis of substituted glutaric anhydrides, which can serve as a reference for the synthesis of the parent compound.

Table 1: Synthesis of Substituted Glutaric Anhydrides using Acetic Anhydride

| Compound | Starting Material | Reagent | Reaction Conditions | Purification Method | Yield | Reference |

| β-Methylthis compound | β-Methylglutaric Acid | Acetic Anhydride | Heated on a steam bath for 1 hour | Vacuum Distillation | 85-90% | Organic Syntheses, Coll. Vol. 4, p.616 (1963) |

| α-Phenylthis compound | α-Phenylglutaric Acid | Acetic Anhydride | Gentle reflux for 1 hour | Vacuum Distillation | 82-86% | Organic Syntheses, Coll. Vol. 4, p.790 (1963) |

Purification and Characterization

The primary method for purifying this compound is vacuum distillation .[1] This is effective in separating the higher-boiling anhydride from any remaining starting material and non-volatile impurities.

The purified this compound should be a white solid at room temperature. Its identity and purity can be confirmed by standard analytical techniques:

-

Melting Point: The reported melting point of this compound is in the range of 55-57 °C.

-

Infrared (IR) Spectroscopy: The IR spectrum should show two characteristic C=O stretching bands for the anhydride functional group, typically around 1810 cm⁻¹ and 1760 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Acetyl chloride is also corrosive, a lachrymator, and reacts violently with water. It must be handled with extreme care in a fume hood.

-

Vacuum distillation should be performed with appropriate glassware and a safety screen to protect against implosion.

Conclusion

The synthesis of this compound from glutaric acid is a straightforward and high-yielding process when conducted with the appropriate dehydrating agents and purification techniques. The use of acetic anhydride followed by vacuum distillation is a reliable and well-documented method, drawing from established procedures for substituted analogs. This technical guide provides the necessary information for researchers and professionals to successfully perform this important chemical transformation in a laboratory setting.

References

Glutaric Anhydride in Organic Synthesis: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride, a cyclic dicarboxylic anhydride, serves as a versatile and reactive building block in a multitude of organic transformations. Its utility stems from the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack and a valuable precursor for the synthesis of a diverse array of molecules, including pharmaceuticals, polymers, and fine chemicals. This in-depth technical guide elucidates the core mechanisms of action of this compound in key organic synthesis reactions, providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactivity and General Mechanism

This compound's reactivity is primarily dictated by the two electrophilic carbonyl groups within its five-membered ring. The ring strain, although less pronounced than in smaller cyclic anhydrides, contributes to its propensity to undergo ring-opening reactions. The fundamental mechanism underpinning most of its transformations is nucleophilic acyl substitution .

In this process, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, resulting in a functionalized glutaric acid derivative. The regioselectivity of the initial nucleophilic attack is generally not a concern in the symmetrical this compound.

Acylation of Alcohols and Phenols: Ester Formation

This compound readily reacts with alcohols and phenols in a process known as acylation to form monoesters of glutaric acid. This reaction is a cornerstone of its use in modifying hydroxyl-containing molecules, including polymers and biomolecules. The reaction proceeds via the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride.

The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the proton from the attacking alcohol, increasing its nucleophilicity. In the absence of a base, the reaction can be sluggish.

Data Presentation: Acylation of Alcohols and Phenols

| Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Sodium Bicarbonate | Ethyl Acetate | RT | 24 | 93 | [1] |

| 4-Nitrobenzyl alcohol | Sodium Bicarbonate | Toluene | RT | 24 | >99 | [2] |

| Phenol | ZnCl₂ | Solvent-free | RT | 0.5 | 95 | [3] |

| 4-Methylphenol | Acetic Anhydride | Solvent-free | 60 | 20 | >99 | |

| 4-Bromophenol | Acetic Anhydride | Solvent-free | 60 | 20 | >99 |

Experimental Protocol: Synthesis of Monomethyl Glutarate

Methanol reacts with this compound to yield the monomethyl ester. The reaction is typically performed by refluxing a solution of this compound in an excess of methanol. The diester does not form in significant amounts under these conditions because the second esterification of the resulting carboxylic acid is much slower.[4]

Materials:

-

This compound

-

Methanol, anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude monomethyl glutarate can be purified by distillation or chromatography if necessary.

Acylation of Amines: Amide and Glutarimide Formation

The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of N-substituted glutaramides. This reaction is highly efficient and is widely used in the synthesis of pharmaceuticals and functionalized materials. The mechanism is analogous to that of alcohol acylation, with the amine acting as the nucleophile.[5]

With primary amines, the initially formed glutaramidic acid can undergo a subsequent intramolecular cyclization upon heating to form an N-substituted glutarimide. This two-step, one-pot synthesis is a common method for preparing glutarimide derivatives.[6][7]

Data Presentation: Acylation of Amines

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Benzene, reflux | 4-(N-phenylcarbamoyl)butanoic acid | - | [7] |

| Substituted Aromatic Amines | Acetyl chloride | N-Aryl Glutarimides | - | [7] |

| N-Benzylidenebenzylamine | Toluene, reflux, 12-36 h | (+/-)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | - | [8] |

| Various Primary Amines | - | N-substituted Glutarimides | 46-88 | [9] |

Experimental Protocol: Synthesis of Phenyl Glutarimide

The synthesis of phenyl glutarimide involves a two-step process starting from this compound and aniline. The first step is the formation of the intermediate 4-(N-phenylcarbamoyl)butanoic acid, which then undergoes cyclization.[6]

Materials:

-

This compound

-

Aniline

-

Benzene

-

Acetyl chloride

Procedure:

-

Formation of 4-(N-phenylcarbamoyl)butanoic acid: A mixture of this compound (1 equivalent) and aniline (1 equivalent) in benzene is refluxed for a specified period. The solvent is then removed under reduced pressure to yield the crude intermediate.

-

Cyclization to Phenyl Glutarimide: The crude 4-(N-phenylcarbamoyl)butanoic acid is treated with acetyl chloride and heated. The excess acetyl chloride is removed by distillation, and the resulting phenyl glutarimide is purified by recrystallization or chromatography.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce a 4-carboxybutanoyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the anhydride. The Lewis acid coordinates to one of the carbonyl oxygens, enhancing the electrophilicity of the carbonyl carbon and generating a reactive acylium ion or a polarized complex. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity.[10]

Data Presentation: Friedel-Crafts Acylation

| Aromatic Substrate | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | Reference |

| Anisole | AlCl₃ | Dichloromethane | Reflux | 85.7 | [9] |

| Toluene | AlCl₃ | - | - | - | [10] |

| Benzene | AlCl₃ | - | - | - | [10] |

Experimental Protocol: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation of anisole with acetic anhydride (as a model for this compound) provides a general procedure for this type of reaction.[9]

Materials:

-

Anisole

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Concentrated Hydrochloric acid

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (a molar excess) in anhydrous dichloromethane under an inert atmosphere.

-

Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, add a solution of anisole (1 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-(4-methoxybenzoyl)butanoic acid by recrystallization or column chromatography.

Ring-Opening Polymerization

This compound can serve as a monomer in ring-opening copolymerizations, typically with epoxides, to produce polyesters. These reactions are often catalyzed by a variety of catalysts, including metal complexes and organocatalysts. The mechanism generally involves the coordination of the catalyst to either the anhydride or the epoxide, followed by nucleophilic attack and propagation.

The choice of catalyst is crucial as it influences the polymer's molecular weight, polydispersity, and microstructure (e.g., alternating vs. random copolymer). For instance, zinc glutarate has been used as a catalyst for the ring-opening copolymerization of propylene oxide with various cyclic anhydrides, including this compound.[11]

Data Presentation: Ring-Opening Copolymerization

| Comonomer | Catalyst | Temp. (°C) | Time (h) | Mₙ ( g/mol ) | PDI | Yield (%) | Reference |

| Propylene Oxide | Zinc Glutarate | 100 | 20 | 4700 | narrow | - | [11] |

| Cyclohexene Oxide | Titanium Complex | 50 | - | - | narrow | - | [12] |

Experimental Protocol: Ring-Opening Copolymerization of Propylene Oxide and Phthalic Anhydride (as a model)

The following protocol for the copolymerization of propylene oxide and phthalic anhydride using zinc glutarate as a catalyst can be adapted for this compound.[11]

Materials:

-

Phthalic anhydride (or this compound)

-

Propylene oxide

-

Zinc glutarate catalyst

Procedure:

-

In a dry reaction vessel under an inert atmosphere, charge the cyclic anhydride and the zinc glutarate catalyst.

-

Add the propylene oxide to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 20 hours).

-

After the reaction, cool the mixture and dissolve it in a suitable solvent like dichloromethane.

-

Precipitate the polymer by adding the solution to a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Characterize the polymer by GPC for molecular weight and PDI, and by NMR for its microstructure.

Modification of Biopolymers

This compound is also employed to chemically modify biopolymers such as starch and cellulose. This modification introduces carboxyl groups onto the polymer backbone, altering its properties like solubility, hydrophilicity, and digestibility. The reaction involves the esterification of the hydroxyl groups of the biopolymer with this compound. The extent of modification is often quantified by the degree of substitution (DS), which is the average number of hydroxyl groups substituted per monomer unit.[13][14]

Data Presentation: Modification of Starch

| Starch Source | Glutaric Acid/Anhydride Ratio | Conditions | Degree of Substitution (DS) | Reference |

| Adley Starch | Glutaric acid, acidic | 16 h, RT | - | [13] |

| Barley Starch | Glutaric acid/Acetic anhydride, pH 9 | - | - | [13] |

| Amaranth Starch | Lauroyl chloride (model) | - | 0.06 - 1.16 | [15] |

| Arenga Starch | Acetic anhydride (model), pH 8, 15% | - | 0.249 |

This technical guide provides a foundational understanding of the mechanisms of action of this compound in key organic synthesis reactions. The provided data and protocols serve as a starting point for researchers and scientists in designing and executing synthetic strategies involving this versatile reagent. Further exploration of the extensive literature will undoubtedly reveal even more nuanced applications and optimized conditions for specific transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. condor.depaul.edu [condor.depaul.edu]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 10. globethesis.com [globethesis.com]

- 11. researchgate.net [researchgate.net]

- 12. Starch Modification by Organic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of the Degree of Substitution on the Hydrophobicity, Crystallinity, and Thermal Properties of Lauroylated Amaranth Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

Glutaric Anhydride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the key physical properties of glutaric anhydride, a versatile intermediate compound with significant applications in the pharmaceutical and polymer industries. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties of this compound

This compound, with the chemical formula C₅H₆O₃, is a cyclic dicarboxylic anhydride.[1] It typically appears as a white to off-white crystalline powder or crystals.[1][2] Understanding its physical properties is crucial for its application in synthesis, formulation, and material science.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Conditions |

| Melting Point | 50-57 °C | - |

| 50-55 °C | lit.[1][2][3][4] | |

| 53-57 °C | [5] | |

| 52-57 °C | [6][7] | |

| 46-57 °C | [8] | |

| 56 °C | [9] | |

| 52-56 °C | [10][11] | |

| 55 °C | [12] | |

| Boiling Point | 290.5 °C | 1013 hPa[5] |

| 291 °C | -[6] | |

| 290 °C | -[8] | |

| 287 °C | -[9] | |

| 150 °C | 10 mmHg[1][2][3][4][13] | |

| Density | 1.411 g/cm³ | -[1][6] |

| 1.24 g/cm³ | 60 °C[5] | |

| 1.429 g/cm³ | -[8] | |

| 1.240 g/mL | -[9] | |

| Vapor Pressure | 0.05 hPa | 50 °C[1][5] |

| 0.00255 mmHg | 25 °C[2] | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Ether, dimethyl sulfoxide, and methanol.[1][2][6] It hydrolyzes in water.[2] | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is fundamental for compound identification and purity assessment.[14][15]

Melting Point Determination: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid.[14][16]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[14] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.[14][15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[16]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube into the designated slot in the apparatus.[16]

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb. Insert the thermometer and attached capillary into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[14]

-

-

Heating and Observation:

-

Begin heating the apparatus. If the approximate melting point is known, the temperature can be raised rapidly to about 15-20°C below the expected melting point.[17]

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[14]

-

Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

-

Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination: Distillation and Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[18]

Principle: This method involves heating the liquid to its boiling point, allowing the vapor to pass into a condenser where it cools and liquefies, and then collecting the condensed liquid (distillate). The temperature of the vapor is measured, which remains constant during the distillation of a pure substance.[19]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place the this compound (in its liquid state, i.e., heated above its melting point) in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the distillation flask. The liquid will start to boil, and its vapor will rise.

-

Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Observation and Recording: As the vapor condenses and drips into the receiving flask, the temperature reading on the thermometer should stabilize. Record this constant temperature as the boiling point.

Principle: This method is suitable for small sample quantities. A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid will be drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure. The temperature at which this occurs is the boiling point.[18][20]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube or beaker with oil)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount of molten this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse this assembly in a heating bath.

-

Heating: Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the trapped air and then the vapor of the substance escape.[20]

-

Observation and Cooling: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly.

-

Recording: The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point of the liquid.[20]

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound CAS#: 108-55-4 [m.chemicalbook.com]

- 2. Cas 108-55-4,this compound | lookchem [lookchem.com]

- 3. 無水グルタル酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 95 108-55-4 [sigmaaldrich.com]

- 5. This compound CAS 108-55-4 | 820604 [merckmillipore.com]

- 6. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. This compound [bayvillechemical.net]

- 9. This compound [stenutz.eu]

- 10. This compound - TRIGON Chemie [trigon-chemie.com]

- 11. This compound (flakes) - TRIGON Chemie [trigon-chemie.com]

- 12. This compound | 108-55-4 | FG14622 | Biosynth [biosynth.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Boiling Points - Concept [jove.com]

- 19. vernier.com [vernier.com]

- 20. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Solubility of Glutaric Anhydride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glutaric anhydride in common laboratory solvents. This compound is a versatile reagent in organic synthesis, frequently employed in the production of polymers, resins, and pharmaceuticals.[1] A thorough understanding of its solubility is critical for reaction design, purification, and formulation in various research and development applications.

This compound presents as a white crystalline powder and is known to be sensitive to moisture.[2] Its reactivity stems from the strained five-membered ring containing two electrophilic carbonyl groups, making it susceptible to nucleophilic attack.[1] This reactivity profile dictates its solubility behavior, particularly in protic solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common lab solvents as reported in various sources.

| Solvent | Qualitative Solubility | Notes |

| Water | Reacts (Hydrolysis) | Forms glutaric acid. Not a simple dissolution.[4][5] |

| Methanol | Soluble[6] | Protic solvent, may react over time. |

| Ethanol | Soluble | Protic solvent, may react over time. |

| Diethyl Ether | Soluble[6] | Aprotic solvent. |

| Chloroform | Soluble[4] | Aprotic solvent. |

| Ethyl Acetate | Soluble[4] | Aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble[6] | Aprotic polar solvent. |

| Tetrahydrofuran (THF) | Soluble | Aprotic solvent. |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in a non-reactive, anhydrous solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[7][8][9][10]

Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of choice (e.g., ethyl acetate, toluene, dichloromethane)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe with a PTFE filter)

-

Pre-weighed glass vials with airtight caps

-

Oven for drying glassware

-

Dessicator

Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably a fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][12]

-

This compound is harmful if swallowed or in contact with skin, and can cause serious eye damage.[11][12]

-

Due to its moisture sensitivity, handle in a dry environment and store in a tightly sealed container, preferably in a desiccator.[2][13]

Procedure:

-

Preparation:

-

Dry all glassware thoroughly in an oven and cool to room temperature in a desiccator before use.

-

Select a temperature for the solubility determination and set the temperature-controlled shaker or water bath accordingly.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the anhydrous solvent in a sealable flask. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the flask tightly to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the flask in the temperature-controlled shaker or water bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check to confirm that undissolved solid remains.[7]

-

-

Sample Extraction and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtered saturated solution into a pre-weighed, dry vial.

-

-

Gravimetric Analysis:

-

Immediately seal the vial and accurately weigh it to determine the mass of the saturated solution.

-

Uncap the vial and place it in a fume hood to allow the solvent to evaporate. This process can be expedited by gently blowing a stream of dry nitrogen over the solution.

-

Once the solvent has evaporated, place the vial in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the vial in a desiccator and then weigh it. Repeat the drying and weighing process until a constant mass is achieved.[9]

-

-

Calculation:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved this compound = (Mass of vial + dried solid) - (Mass of empty vial)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) * 100

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the hydrolysis pathway of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Hydrolysis of this compound

A critical consideration when working with this compound is its reactivity with water. In aqueous solutions, this compound readily undergoes hydrolysis to form glutaric acid.[5][14][15] This is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking one of the carbonyl carbons and leading to the opening of the anhydride ring.

This reaction is important for several reasons:

-

It precludes the determination of the solubility of the anhydride form in water using standard methods.

-

Strict anhydrous conditions are necessary for reactions where the anhydride form is the desired reactant.

-

This property can be exploited for the controlled release of glutaric acid or for pH-responsive drug delivery systems.

Caption: Hydrolysis pathway of this compound to glutaric acid.

References

- 1. fiveable.me [fiveable.me]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 108-55-4 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

Glutaric Anhydride: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Glutaric anhydride is a versatile chemical intermediate utilized in the synthesis of various polymers, resins, and pharmaceuticals. As a cyclic dicarboxylic anhydride, its reactivity makes it a valuable reagent in organic synthesis.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols in a laboratory setting. This guide provides an in-depth overview of the safe handling, storage, and disposal of this compound, tailored for professionals in research and drug development.

Hazard Identification and Quantitative Safety Data

This compound is classified as a hazardous substance, posing risks of irritation to the eyes, skin, and respiratory system.[2][3] It is harmful if swallowed or in contact with skin.[3][4] The substance is moisture-sensitive and will react with water to form glutaric acid.[2][5]

The following table summarizes key quantitative safety data for this compound, compiled from various safety data sheets.

| Property | Value | Citations |

| Physical State | White to light yellow crystalline powder or flakes | [2][6] |

| Molecular Formula | C₅H₆O₃ | [2][7] |

| Molecular Weight | 114.10 g/mol | [2] |

| Melting Point | 47-57 °C (117-135 °F) | [2] |

| Boiling Point | 290 °C (554 °F) at 760 mmHg | [2] |

| Flash Point | 173 °C (343.4 °F) | [2][8] |

| Autoignition Temperature | 320 °C (608 °F) | [2][8] |

| Density | 1.411 g/cm³ | [2][9] |

| Vapor Pressure | 0.00598 mm Hg @ 25 °C | [2] |

| Oral LD50 (Rat) | 540 mg/kg to 1.41 g/kg (males), 0.54 g/kg (females) | [2][4][10] |

| Dermal LD50 (Rabbit) | 1780 mg/kg to 6.25 g/kg (males), 5.66 g/kg (females) | [2][4][10] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors.[2][11] Local exhaust ventilation is recommended to control airborne concentrations.[4]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2][8]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for Handling this compound.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling

-

Wash hands thoroughly after handling.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Minimize dust generation and accumulation.[2]

-

Use in a well-ventilated area.[11]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2][5][12]

-

The material is moisture-sensitive; consider storing under nitrogen.[5][12]

Spill and Emergency Procedures

In the event of a spill or exposure, prompt and appropriate action is crucial.

Spill Response Workflow

The following workflow diagram outlines the steps to be taken in the event of a this compound spill.

Caption: Workflow for Responding to a this compound Spill.

Experimental Protocol for a Minor Spill Cleanup:

-

Notification: Immediately alert others in the laboratory.[13]

-

Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if dust is present.[2][14]

-

Containment: Prevent the spread of the solid material.[14]

-

Cleanup:

-

Disposal: Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[2][11]

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.[14]

-

Restock: Replenish any used spill cleanup supplies.[13]

First Aid Measures

The following decision tree illustrates the appropriate first aid response for different types of exposure to this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound [chembk.com]

- 10. The acute toxicity, primary irritancy and skin sensitizing potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 14. acs.org [acs.org]

Spectroscopic Data and Experimental Protocols for Glutaric Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for glutaric anhydride, a key intermediate in various chemical syntheses. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and comparative format. Furthermore, it outlines the detailed experimental protocols for obtaining this spectroscopic information, serving as a valuable resource for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.75 | Triplet | 7.3 | 2 x -CH₂-C=O |

| ~2.03 | Quintet | 7.3 | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | 2 x C=O |

| ~34 | 2 x -CH₂-C=O |

| ~18 | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1820 | Strong | C=O stretch (symmetric) |

| ~1750 | Strong | C=O stretch (asymmetric) |

| ~1240 | Strong | C-O-C stretch |

| ~2960 | Medium | C-H stretch (aliphatic) |

Sample Preparation: KBr Pellet[2]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 40.2 | [M]⁺ (Molecular Ion) |

| 86 | 100.0 | [M - CO]⁺ |

| 70 | 4.6 | [M - CO₂]⁺ |

| 58 | 33.5 | [C₃H₆O]⁺ |

| 55 | 68.4 | [C₄H₇]⁺ |

| 42 | 70.9 | [C₂H₂O]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H and ¹³C NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Operation

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

Acquisition Parameters (¹H NMR):

-

Set the appropriate number of scans (typically 8-16 for a sample of this concentration).

-

Define the spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

-

Set the relaxation delay (d1) to 1-2 seconds to allow for adequate relaxation of the protons between pulses.

-

-

Acquisition Parameters (¹³C NMR):

-

A higher number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128 or more scans).

-

Use a standard proton-decoupled pulse sequence.

-

Set a wider spectral width to cover the range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample and KBr Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Grind the this compound to a fine powder using an agate mortar and pestle.

-

Add the KBr to the mortar and gently but thoroughly mix with the sample.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane or diethyl ether.

-

-

Gas Chromatography (GC) Method:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Oven Program: Program the GC oven temperature to start at a low temperature and ramp up to a higher temperature to ensure separation of the analyte from the solvent and any impurities.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry (MS) Method:

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated for each point in time in the chromatogram.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Glutaric Anhydride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, Reactivity, and Analytical Methods for Glutaric Anhydride (CAS No: 108-55-4).

This compound is a versatile cyclic anhydride widely employed as a key intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2] Its reactivity, stemming from the strained five-membered ring, makes it a valuable building block for introducing a five-carbon chain with terminal reactive groups. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in biological contexts.

Core Physicochemical and Toxicological Data

This compound is a white crystalline solid at room temperature.[1] Key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 108-55-4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 114.10 g/mol | [1][3][4][6][9] |

| Molecular Formula | C₅H₆O₃ | [4][5][6][9] |

| Synonyms | Dihydro-2H-pyran-2,6(3H)-dione, Pentanedioic anhydride | [2][4][6] |

| Melting Point | 50-57 °C | [1][4][6] |

| Boiling Point | 287 °C (at 760 mmHg); 150 °C (at 10 mmHg) | [4][6] |

| Appearance | White crystalline powder or flakes | [1][3][4] |

| Purity | ≥ 95-99% | [4][6] |

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | LD50 Value |

| Acute Oral LD50 | Rat (male) | Peroral | 1.41 g/kg |

| Acute Oral LD50 | Rat (female) | Peroral | 0.54 g/kg |

| Acute Dermal LD50 | Rabbit (male) | Percutaneous | 6.25 g/kg |

| Acute Dermal LD50 | Rabbit (female) | Percutaneous | 5.66 g/kg |

Data sourced from a study on the acute toxicity, primary irritancy, and skin sensitizing potential of this compound.

Synthesis and Reactivity

The primary route for synthesizing this compound is through the dehydration of its parent dicarboxylic acid, glutaric acid. This can be accomplished through heating or by using a dehydrating agent. The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This ring-opening reaction is fundamental to its utility in chemical synthesis.

Experimental Protocol: Synthesis of this compound from Glutaric Acid

This protocol describes the synthesis of this compound via dehydration of glutaric acid using acetic anhydride as the dehydrating agent.

Materials:

-

Glutaric Acid

-

Acetic Anhydride (technical grade)

-

Round-bottom flask (200 mL)

-

Reflux condenser

-

Heating mantle or steam bath

-

Distillation apparatus

Procedure:

-

Place a sample of glutaric acid into the round-bottom flask.

-

Add an excess of acetic anhydride to the flask. For example, for every mole of glutaric acid, use approximately 1.2 to 1.5 moles of acetic anhydride.

-

Attach the reflux condenser to the flask and ensure a water supply is connected.

-

Gently heat the mixture under reflux for 1-2 hours. A steam bath or a heating mantle set to a low temperature is suitable.

-

After the reflux period, reconfigure the apparatus for distillation.

-

Distill off the excess acetic anhydride and the acetic acid byproduct at atmospheric pressure.

-

Once the lower boiling point components are removed, distill the remaining residue under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound (approximately 178-188°C at 0.5-1 mmHg, though this may vary with pressure). The product will solidify upon cooling.

This protocol is a representative method based on general procedures for anhydride synthesis, such as those described for substituted glutaric anhydrides.

Applications in Drug Development and Polymer Chemistry

This compound is a precursor in the production of a variety of active pharmaceutical ingredients (APIs) and polymers.[2] Its bifunctional nature after ring-opening allows it to act as a linker or a building block in more complex molecules. In polymer chemistry, it is used as a monomer for polyesters and polyamides and as a crosslinking agent to enhance the mechanical and thermal properties of materials.[5]

Experimental Protocol: Ring-Opening Copolymerization of this compound and an Epoxide

This protocol outlines a general procedure for the synthesis of a polyester via the ring-opening copolymerization of this compound and an epoxide, a common method for creating polyesters with alternating monomer units.

Materials:

-

This compound

-

An epoxide monomer (e.g., propylene oxide, cyclohexene oxide)

-

A suitable catalyst (e.g., a chromium(III) or zinc-based complex)

-

A nucleophilic co-catalyst (if required by the primary catalyst)

-

Anhydrous toluene or other suitable solvent

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and hotplate

Procedure:

-

Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).

-

To the reaction vessel, add the catalyst and any co-catalyst under an inert atmosphere.

-

Add the desired amount of this compound and anhydrous solvent.

-

Stir the mixture until the solids are dissolved or well-suspended.

-

Using a syringe, add the epoxide monomer to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 40-100 °C) and stir for the required reaction time (e.g., 1-24 hours), monitoring the progress by techniques such as ¹H NMR spectroscopy if desired.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound and quantifying any related substances, such as its hydrolysis product, glutaric acid, or other dicarboxylic acids.

Table 3: HPLC Method for Determination of Related Substances

| Parameter | Condition |

| Column | Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.1% Phosphoric Acid Solution (3:97 v/v) |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

This method is suitable for the determination of related substances such as succinic acid and adipic acid in this compound.

Biological Context: The Link to Glutaric Acid Metabolism

While this compound itself is a synthetic reagent, its hydrolysis product, glutaric acid, is a naturally occurring metabolite in the breakdown pathway of the amino acids lysine and tryptophan.[8] A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaric acid and its derivatives, causing the inherited metabolic disorder glutaric aciduria type I (GA-I).[3][10] This condition can result in severe neurological damage.[3] Understanding this metabolic pathway is crucial for researchers in drug development, particularly those working on therapies for metabolic disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. Glutaric Acid-Mediated Apoptosis in Primary Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1603295A - Process for preparing substituted this compound - Google Patents [patents.google.com]

- 8. Glutaric acid - Wikipedia [en.wikipedia.org]

- 9. This compound | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of glutaric anhydride with nucleophiles

An In-depth Technical Guide to the Reactivity of Glutaric Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile cyclic anhydride widely employed in organic synthesis, polymer chemistry, and drug development. Its reactivity is characterized by the electrophilicity of its two carbonyl carbons, making it susceptible to nucleophilic attack and subsequent ring-opening. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It details the reaction mechanisms, provides quantitative data in tabular format for easy comparison, and outlines detailed experimental protocols for key transformations. Furthermore, this document explores the applications of this compound in protein modification, bioconjugation, and as a crosslinking agent, highlighting its relevance in drug development and materials science.

Introduction

This compound (C₅H₆O₃) is a cyclic dicarboxylic anhydride derived from glutaric acid.[1][2] Structurally, it consists of a six-membered ring containing two carbonyl groups, which render the molecule highly reactive towards nucleophiles.[3] The inherent ring strain and the presence of two electrophilic carbonyl carbons facilitate ring-opening reactions, making this compound a valuable building block in various chemical syntheses.[3] This reactivity is harnessed in the production of polymers, resins, pharmaceuticals, and other specialty chemicals.[3][4][5] In the context of drug development, its ability to react with amines to form stable amide bonds is particularly significant.[3]

The general reaction mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the cleavage of the acyl-oxygen bond, resulting in the opening of the anhydride ring and the formation of a glutaric acid derivative.

Reactivity with Amine Nucleophiles (Aminolysis)

The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of N-substituted glutaric acid monoamides.[3][6] This reaction is a cornerstone of its application in bioconjugation and materials science.

General Reaction and Mechanism

Aminolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the opening of the ring to yield a stable amide and a terminal carboxylic acid. The reaction typically requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct.[7]

Synthesis of Glutarimides

Under certain conditions, typically involving heating, the initially formed glutaric acid monoamide can undergo intramolecular cyclization to form a glutarimide, a five-membered cyclic imide, with the elimination of a water molecule.[8]

Quantitative Data for Aminolysis Reactions

The following table summarizes the reaction conditions and yields for the aminolysis of this compound with various amines.

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Chloroform, Room Temperature, 30 min | N-Phenylglutaramic acid | 95-98 | [9] |

| Benzylamine | Toluene, Reflux, 12-36 h | N-Benzyl-4-carboxybutanamide | Not specified | [9] |

| Various primary aromatic amines | Benzene, Acetyl chloride | N-Aryl glutarimides | Not specified | [7] |

Experimental Protocol: Synthesis of N-Phenylglutaramic Acid

This protocol is adapted from a general procedure for the reaction of anhydrides with aniline.[9]

-

Dissolution of Reactants: Dissolve this compound (10 mmol) in 20 ml of chloroform. In a separate flask, dissolve aniline (10 mmol, 0.91 ml) in 20 ml of chloroform.

-

Reaction: Add the this compound solution to the aniline solution at room temperature over 10 minutes with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Work-up: Upon completion, evaporate the chloroform under reduced pressure.

-

Isolation: Triturate the residue with n-hexane. The product, N-phenylglutaramic acid, will precipitate as it is insoluble in hexane.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent if necessary. The reported yield for analogous reactions is typically high (95-98%).[9]

Reactivity with Alcohol Nucleophiles (Alcoholysis)

This compound reacts with alcohols to form monoesters of glutaric acid.[10][11] This reaction is fundamental to its use in the synthesis of polyesters and other ester-containing molecules.

General Reaction and Mechanism